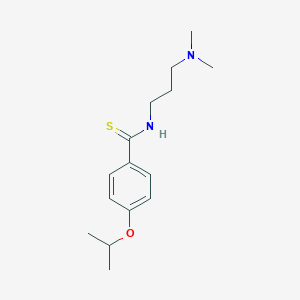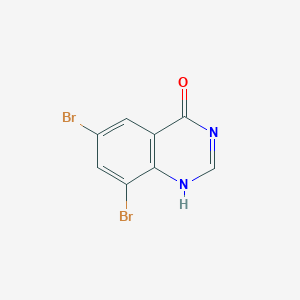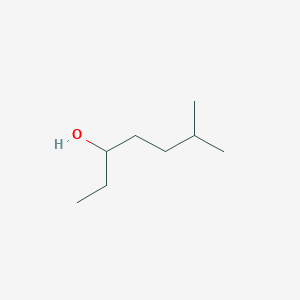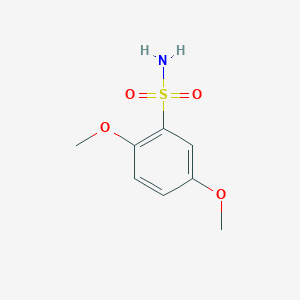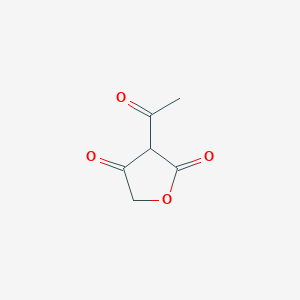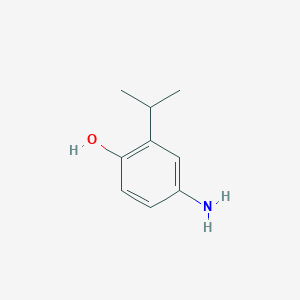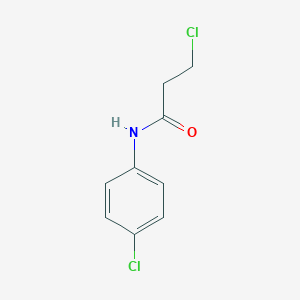
3-(2-hydroxyethyl)-2-mercaptoquinazolin-4(3H)-one
説明
Quinazolinone derivatives, such as 3-(2-hydroxyethyl)-2-mercaptoquinazolin-4(3H)-one, are a class of compounds that have attracted significant interest due to their diverse biological activities. These compounds have been studied for their potential as carbonic anhydrase inhibitors, which could be useful in treating diseases like glaucoma, epilepsy, arthritis, and cancer . Additionally, quinazolinone derivatives have been evaluated for their anti-inflammatory, analgesic, and antiparasitic properties, indicating their potential in various therapeutic areas .
Synthesis Analysis
The synthesis of 2,3-dihydroquinazolin-4(1H)-one derivatives, which are structurally related to 3-(2-hydroxyethyl)-2-mercaptoquinazolin-4(3H)-one, can be achieved through a one-pot, three-component reaction involving isatoic anhydride, an aromatic aldehyde, and ammonium acetate or primary amine. This reaction is catalyzed by silica-bonded N-propylsulfamic acid (SBNPSA) in refluxing ethanol . Such synthetic methods are valuable for constructing the quinazolinone scaffold efficiently.
Molecular Structure Analysis
The molecular structure of quinazolinone derivatives is characterized by the presence of a mercapto group and a hydroxyethyl side chain. The mercapto group is a key functional group that can participate in various chemical reactions and is essential for the biological activity of these compounds . The hydroxyethyl group may influence the solubility and pharmacokinetic properties of the molecule.
Chemical Reactions Analysis
Quinazolinone derivatives can undergo phase-transfer catalyzed alkylation and cycloalkylation reactions. For instance, 2-mercaptoquinazolin-4(3H)-one can be selectively monoalkylated or di- or cycloalkylated depending on the nature of the alkylating agents used, with tetrabutylammonium bromide serving as a catalyst . These reactions are crucial for the modification of the quinazolinone core and the development of new derivatives with potential biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazolinone derivatives are influenced by their molecular structure. For example, the coordination behavior of a 2,3-disubstituted 1,2-dihydroquinazolin-4(3H)-one derivative with transition metal ions has been studied, revealing that coordination occurs through the deprotonated hydroxyl group, azomethine nitrogen, and carbonyl oxygen . The molar conductivity measurements indicate the non-electrolytic nature of the resulting complexes. These properties are essential for understanding the reactivity and potential applications of quinazolinone derivatives in medicinal chemistry.
科学的研究の応用
Antitumor Applications
A novel series of 2-(substituted thio)-3-phenethylquinazolin-4(3H)-ones, including derivatives of 3-(2-hydroxyethyl)-2-mercaptoquinazolin-4(3H)-one, were synthesized and evaluated for their in vitro antitumor activity against renal, breast cancer, leukemia, and non-small cell lung cancer cell lines. Compounds from this series showed selective activities toward these cancer cell lines, suggesting their potential as templates for the development of more potent and selective antitumor agents (Alanazi et al., 2013).
Antibacterial Applications
Some derivatives of 3-(2-hydroxyethyl)-2-mercaptoquinazolin-4(3H)-one were synthesized and tested for their antibacterial activity. The study synthesized quinoline and quinazoline derivatives containing sulfide and sulfone moieties and evaluated them against various bacterial strains. The synthesized compounds showed promising antibacterial activities, highlighting their potential use in developing new antibacterial agents (El-zohry et al., 2007).
Synthesis Methodologies
Research on green chemistry methods for synthesizing substituted 2-mercaptoquinazolin-4(3H)-ones employed deep eutectic solvents (DESs) as eco-friendly media. This approach utilized DESs both as solvents and catalysts, demonstrating an effective method for preparing a wide range of derivatives with moderate to good yields. The study emphasized the environmental benefits and efficiency of using DESs in the synthesis of these compounds (Komar et al., 2022).
Safety And Hazards
The safety and hazards associated with quinazolinones depend on their specific structure and properties. Some quinazolinones are used as pharmaceuticals and are generally safe under prescribed conditions, while others may be toxic or have other hazards5.
将来の方向性
The study of quinazolinones is a dynamic field with ongoing research into new synthetic methods, novel derivatives, and potential applications in medicine and other areas6.
Please note that this information is general in nature and may not apply specifically to “3-(2-hydroxyethyl)-2-mercaptoquinazolin-4(3H)-one”. For detailed information about this specific compound, further research or consultation with a chemistry professional may be necessary.
特性
IUPAC Name |
3-(2-hydroxyethyl)-2-sulfanylidene-1H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S/c13-6-5-12-9(14)7-3-1-2-4-8(7)11-10(12)15/h1-4,13H,5-6H2,(H,11,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHCXUWLMVZCHML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=S)N2)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60350139 | |
| Record name | 3-(2-Hydroxyethyl)-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60350139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-hydroxyethyl)-2-mercaptoquinazolin-4(3H)-one | |
CAS RN |
16024-85-4 | |
| Record name | 2,3-Dihydro-3-(2-hydroxyethyl)-2-thioxo-4(1H)-quinazolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16024-85-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2-Hydroxyethyl)-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60350139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(2-hydroxyethyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



